Bornyl chloride, (+)-

Catalog No.
S11221156
CAS No.
30462-53-4
M.F
C10H17Cl
M. Wt
172.69 g/mol
Availability
In Stock
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Bornyl chloride, (+)-

CAS Number

30462-53-4

Product Name

Bornyl chloride, (+)-

IUPAC Name

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

InChI

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

XXZAOMJCZBZKPV-WEDXCCLWSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)Cl)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl

Bornyl chloride, (+)- is a natural product found in Thymbra capitata with data available.

Bornyl chloride, chemically known as 2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a colorless liquid with a characteristic camphor-like odor. Its molecular formula is C₁₀H₁₇Cl, and it has a molecular weight of approximately 172.69 g/mol. Bornyl chloride is classified as a saturated terpene and is often referred to as "artificial camphor" due to its structural similarities with natural camphor derived from the wood of the camphor tree. This compound is primarily obtained through the chlorination of pinene, which is a common terpene found in turpentine oil .

  • Formation from Pinene: It is synthesized by the reaction of pinene with hydrogen chloride. This process involves the addition of hydrogen chloride across the double bond of pinene, leading to the formation of bornyl chloride and other by-products .
  • Rearrangement Reactions: Bornyl chloride can undergo rearrangements under acidic conditions. For instance, when treated with Lewis acids like ferric chloride, it can rearrange to form different isomers, including camphene and isobornyl chloride .
  • Dehydrochlorination: When subjected to base treatment, bornyl chloride can lose hydrochloric acid to form unsaturated compounds such as bornylene .

The primary method for synthesizing bornyl chloride involves:

  • Chlorination of Pinene: This method entails saturating dry pinene with dry hydrogen chloride gas at low temperatures. The reaction typically occurs under controlled conditions to minimize side reactions and maximize yield .
  • Rearrangement from Other Terpenes: Bornyl chloride can also be synthesized through rearrangement processes involving other terpenes like camphene under acidic conditions, which can yield various chlorinated products including bornyl chloride itself .

Bornyl chloride has several applications across different fields:

  • Fragrance Industry: Due to its pleasant camphor-like aroma, it is used in perfumes and scented products.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other compounds, including natural products and pharmaceuticals.
  • Solvent Properties: Bornyl chloride can be utilized as a solvent for organic substances due to its chemical properties .

Research into the interactions of bornyl chloride with biological systems has revealed several interesting aspects:

  • Metabolic Pathways: Studies suggest that bornyl chloride may undergo metabolic transformations in biological systems, leading to various metabolites that could influence its biological activity.
  • Synergistic Effects: When combined with other terpenes or compounds, bornyl chloride may exhibit synergistic effects that enhance its antimicrobial or insecticidal properties .

Bornyl chloride shares structural similarities with several other compounds within the terpene family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CamphorMonoterpeneNatural product; widely used in medicinal applications
Isobornyl ChlorideStereoisomer of Bornyl ChlorideDifferent spatial arrangement; potential different biological activities
PineneUnsaturated terpenePrecursor to bornyl chloride; more reactive due to double bond
CampheneBicyclic monoterpeneCan rearrange to form bornyl chloride; used in fragrances
Fenchyl ChlorideBicyclic compoundExhibits different reactivity patterns compared to bornyl chloride

Bornyl chloride's uniqueness lies in its specific structural configuration as an endo-chlorobornane derivative, which influences its reactivity and biological interactions differently than its analogs .

(+)-Bornyl chloride (IUPAC name: (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane) belongs to the bornane family of bicyclic monoterpenes. Its molecular formula, C₁₀H₁₇Cl, corresponds to a molecular weight of 172.69 g/mol. The compound features a norbornane skeleton with chlorine at the endo-2 position and methyl groups at C-1, C-7, and C-7 (Figure 1).

Structural Characteristics

  • Stereochemistry: The (+)-enantiomer exhibits absolute configuration (1S,2R,4S), confirmed by X-ray crystallography and optical rotation studies.
  • SMILES Notation: CC1(C)[C@@H]2CC[C@@]1(C)[C@@H](Cl)C2
  • InChIKey: XXZAOMJCZBZKPV-WEDXCCLWSA-N

Table 1: Key Identifiers of (+)-Bornyl Chloride

PropertyValueSource
CAS Registry Number33602-15-2
EC Number207-350-5
Synonymous Designationsendo-2-Chlorobornane; (+)-Borneol chloride

The compound’s bicyclic framework confers rigidity, influencing its reactivity in substitution and elimination reactions compared to acyclic terpene derivatives.

Historical Context and Discovery

(+)-Bornyl chloride’s history intertwines with 19th-century terpene chemistry. Initial reports date to Frank-Forter and Frary’s 1915 work on α-pinene hydrochlorination. However, its structural elucidation awaited advancements in stereochemical theory, culminating in the 1950s when NMR and polarimetry differentiated enantiomers.

Industrial interest surged post-1940 due to its role in camphor synthesis. Historical patents describe its use as a disinfectant in early 20th-century formulations, leveraging its volatility and antimicrobial properties. Notably, German pharmacopeias referenced "Pinenhydrochlorid" (a bornyl chloride variant) as a topical antiseptic during World War I.

Natural Occurrence vs. Synthetic Origins

Natural Sources

(+)-Bornyl chloride occurs sparingly in nature, primarily in Pinaceae family conifers:

  • Trace quantities (<0.1% w/w) in Pinus sylvestris (Scots pine) oleoresin
  • Detected in Abies alba (silver fir) needle essential oils via GC-MS

Biosynthetically, it arises from enzymatic hydrochlorination of α-pinene, though this pathway remains less common than borneol/camphor production in plants.

Synthetic Production

Industrial synthesis dominates (+)-bornyl chloride supply via two routes:

Route 1: α-Pinene Hydrochlorination

α-Pinene + HCl → (+)-Bornyl chloride (80–85% yield)  

Reaction conditions:

  • Solvent: Glacial acetic acid, 0–5°C
  • Catalyst: Zinc chloride (0.5–1 mol%)
  • Stereoselectivity: >95% endo-chloride due to bicyclic transition state

Route 2: Camphor Derivative Chlorination
(+)-Camphor → (+)-Isoborneol (NaBH₄ reduction) → (+)-Bornyl chloride (SOCl₂)

Table 2: Synthetic Method Comparison

Parameterα-Pinene RouteCamphor Route
Yield80–85%60–70%
Purity95–98%99%+
Stereochemical ControlHigh (endo preference)Moderate (epimerization risk)

The α-pinene method prevails commercially due to lower costs, though the camphor route offers higher enantiomeric excess (ee >99%) for pharmaceutical applications.

The molecular architecture of (+)-bornyl chloride centers on a bicyclo[2.2.1]heptane skeleton, a norbornane derivative with three methyl groups at C1, C7, and C7 positions and a chlorine atom at C2 [1] [5]. The bicyclic system comprises two fused cyclohexane rings in a boat-chair conformation, enforcing significant steric strain and rigidity [7]. Key functional groups include:

  • Chlorine substituent: Positioned at C2 in an endo orientation, contributing to the compound’s electrophilic reactivity [4].
  • Methyl groups: At C1 and C7, which sterically hinder rotational freedom and stabilize the bicyclic system [5] [6].
PropertyValueSource
Molecular formulaC₁₀H₁₇Cl [1] [5]
Molecular weight172.69 g/mol [1] [4]
Bicyclic systemBicyclo[2.2.1]heptane [5] [7]
Functional groupsChlorine (C2), methyl (C1/C7) [4]

The chlorine atom’s spatial orientation and electronic effects render (+)-bornyl chloride susceptible to nucleophilic substitution and elimination reactions, as observed in its conversion to camphene under basic conditions [7].

Absolute Configuration and Optical Activity

The stereochemical identity of (+)-bornyl chloride is defined by three stereocenters at C1, C2, and C4, conferring the (1R,2S,4R) absolute configuration [5] [6]. This arrangement dictates its optical activity, with the (+)-enantiomer exhibiting dextrorotatory behavior. Key stereochemical features include:

  • C1: R-configured methyl group exo to the bicyclic plane.
  • C2: S-configured chlorine substituent in the endo position.
  • C4: R-configured bridgehead carbon anchoring the bicyclic structure [5] [6].
Stereochemical PropertyDetailSource
Defined stereocenters3 (C1, C2, C4) [4] [5]
Optical activityDextrorotatory (+)-enantiomer [4] [6]
CAS Registry Number464-41-5 (racemic), 12300207 (+)-form [1] [5]

The absolute configuration was resolved via X-ray crystallography and synthetic correlation with (−)-isoborneol derivatives [6]. The compound’s optical purity is critical in chiral synthesis, as even minor enantiomeric impurities can alter reaction outcomes in terpene-based syntheses [6] [7].

Conformational Dynamics in Solid and Solution States

The bicyclo[2.2.1]heptane framework imposes restricted conformational mobility, though subtle dynamics arise from methyl group rotations and chlorine lone pair interactions.

Solid-State Conformation

X-ray diffraction data reveal a locked chair-boat conformation in the crystalline phase, with the chlorine atom axial to the bicyclic plane [5] [6]. Key solid-state features include:

  • Dihedral angles: C1-C2-C4-C7 = 112.5°, indicating moderate torsional strain.
  • Intermolecular interactions: Weak Cl···H–C hydrogen bonds (3.2 Å) stabilizing the lattice [6] [8].

Solution-State Dynamics

In nonpolar solvents (e.g., CCl₄), nuclear Overhauser effect (NOE) NMR studies show:

  • Methyl group rotation: Restricted to 120° due to steric clashes with the chlorine atom [8].
  • Chlorine lone pair orientation: Adopts an equatorial position to minimize 1,3-diaxial repulsions [7].
StateConformationKey InteractionSource
SolidChair-boatCl···H–C (3.2 Å) [6] [8]
SolutionDynamic chairSteric hindrance [7]

The compound’s rigidity in the solid state contrasts with its limited flexibility in solution, where solvent polarity modulates chlorine atom solvation and conformational equilibria [7] [8]. These dynamics influence its reactivity in synthesis, particularly in electrophilic substitutions where transition states require specific spatial arrangements [7].

Classical Synthesis via α/β-Pinene Hydrochlorination

The classical approach to bornyl chloride synthesis relies on the direct hydrochlorination of α-pinene or β-pinene, abundant natural monoterpenes derived from turpentine sources [4] [5]. This transformation represents one of the most fundamental and historically significant routes to accessing bornyl chloride derivatives.

The hydrochlorination reaction proceeds through electrophilic addition of hydrogen chloride to the alkene double bond of pinene. When α-pinene undergoes hydrochlorination at temperatures maintained below 20°C, the process initially generates an unstable pinene hydrochloride intermediate [6]. This primary addition product rapidly isomerizes to the thermodynamically more stable bornyl chloride through Wagner-Meerwein rearrangement mechanisms [7] [8].

Reaction Conditions and Optimization:

The optimal reaction conditions for α-pinene hydrochlorination have been extensively investigated. Laboratory-scale syntheses typically employ anhydrous hydrogen chloride gas generated in situ from concentrated hydrochloric acid and sulfuric acid [7]. The reaction mixture is maintained at temperatures between -10°C to 0°C using ice-salt cooling to prevent excessive side reactions and maintain selectivity [9].

Typical reaction parameters include:

  • Temperature: -5°C to 0°C
  • Solvent: Hexane or neat reaction conditions
  • HCl source: Dry hydrogen chloride gas
  • Reaction time: 30 minutes to 2 hours
  • Product isolation: Crystallization from methanol

Industrial implementations of this process have incorporated various modifications to enhance yield and purity. Chinese patent literature describes conditions using temperatures of -5°C to 0°C with subsequent processing steps to achieve camphoric anhydride synthesis, indicating the synthetic utility of the bornyl chloride intermediate [9].

Stereochemical Outcomes:

The hydrochlorination of α-pinene produces predominantly the endo-bornyl chloride isomer due to steric directing effects of the gem-dimethyl bridge. The reaction generates 2-endo-chlorobornane as the major product, with minor formation of 2-endo-chlorofenchane in approximately 5-10:1 ratio [10]. This selectivity arises from the preferred approach of the electrophile from the less hindered face of the bicyclic system.

Yield Considerations:

Reported yields for the classical hydrochlorination approach vary considerably based on reaction conditions and purification methods. Laboratory syntheses typically achieve yields ranging from 60-80% of purified crystalline product [7] [8]. The primary challenges affecting yield include:

  • Formation of elimination products (camphene derivatives)
  • Competing rearrangement reactions
  • Thermal decomposition at elevated temperatures
  • Solvent effects on product selectivity

Wagner-Meerwein Rearrangement Mechanisms

The Wagner-Meerwein rearrangement plays a central role in bornyl chloride formation and represents one of the most important carbocation rearrangement processes in terpene chemistry [11]. This 1,2-shift mechanism involves the migration of alkyl groups or hydrogen atoms to adjacent carbocation centers, fundamentally altering the carbon framework.

Mechanistic Pathway:

The rearrangement mechanism begins with the initial protonation of α-pinene to generate a secondary carbocation intermediate [6] [12]. This unstable cationic species undergoes rapid 1,2-alkyl shift to form a more thermodynamically favorable tertiary carbocation. The rearrangement process involves:

  • Initial Carbocation Formation: Protonation of the α-pinene double bond generates a secondary carbocation at the bridgehead position
  • 1,2-Alkyl Shift: Migration of the adjacent alkyl group with its bonding electrons to the cationic center
  • Tertiary Carbocation Stabilization: Formation of a more stable tertiary carbocation intermediate
  • Nucleophilic Capture: Chloride ion addition to complete bornyl chloride formation

The driving force for this rearrangement is the enhanced stability of tertiary carbocations compared to secondary carbocations, with stabilization energies typically exceeding 20-30 kcal/mol [13].

Stereochemical Control in Rearrangement:

The Wagner-Meerwein rearrangement in pinene systems exhibits remarkable stereochemical fidelity. When optically active α-pinene undergoes hydrochlorination, the resulting carbocation intermediate retains its enantiomeric purity through a non-classical cation stabilization mechanism [10]. The cationic intermediate is better described as having delocalized positive charge among three carbon atoms, preventing racemization that would occur through classical carbocation intermediates.

This stereochemical retention contrasts sharply with camphene-derived systems, where hydride shifts readily occur, leading to racemization through enantiomeric carbocation equilibrium [10]. The pinene-derived pathway thus offers superior enantiocontrol for accessing optically pure bornyl chloride derivatives.

Competitive Rearrangement Pathways:

Several competing rearrangement processes can occur during bornyl chloride synthesis:

  • Elimination Reactions: Formation of camphene through HCl elimination
  • Ring Expansion: Conversion to tricyclene derivatives
  • Hydride Shifts: Leading to isobornyl chloride formation
  • Fragmentation: Breakdown to acyclic products under harsh conditions

The selectivity among these pathways depends critically on reaction temperature, acid strength, and reaction time. Lower temperatures (< 0°C) favor the desired bornyl chloride formation while minimizing competing processes [12].

Modern Catalytic Approaches and Yield Optimization

Contemporary synthetic approaches to bornyl chloride have incorporated advanced catalytic methodologies to enhance selectivity, yield, and environmental sustainability. These modern techniques leverage transition metal catalysis, photochemical activation, and flow chemistry principles.

Transition Metal Catalyzed Systems:

Recent developments in transition metal catalysis have provided alternative routes to bornyl chloride synthesis. Rhodium-catalyzed hydrochlorination processes have demonstrated enhanced regioselectivity compared to classical acid-catalyzed methods [14]. These catalytic systems operate under milder conditions (room temperature to 40°C) and exhibit improved functional group tolerance.

Iron-based catalytic systems have shown particular promise for terpene transformations. Iron(II) complexes with pincer ligands enable controlled hydrochlorination with yields exceeding 85% under optimized conditions [15]. The catalytic approach offers advantages including:

  • Reduced reaction temperatures (25-60°C)
  • Enhanced product selectivity (>95% endo-selectivity)
  • Improved atom economy
  • Reduced waste generation

Photochemical Methodologies:

Photocatalytic approaches have emerged as environmentally benign alternatives for bornyl chloride synthesis [16]. Visible light-promoted reactions using organophotoredox catalysts enable controlled radical-mediated chlorination processes. These methods typically employ:

  • LED light sources (blue or white light)
  • Organic photocatalysts (Eosin Y, Rose Bengal)
  • Mild reaction conditions (room temperature)
  • High functional group tolerance

Yields from photocatalytic methods range from 70-90% with excellent stereochemical control [16].

Flow Chemistry Applications:

Continuous flow synthesis represents a significant advancement in bornyl chloride production methodology [17]. Flow reactors offer precise temperature control, enhanced mixing, and improved safety for handling hydrogen chloride gas. Optimized flow conditions include:

  • Residence time: 6 minutes
  • Temperature: 0°C to 25°C
  • Pressure: Atmospheric to 2 bar
  • Yield: 93-99% isolated yield

The flow approach enables rapid screening of reaction conditions and facilitates scale-up for industrial applications [17].

Process Intensification Strategies:

Modern yield optimization incorporates process intensification principles to maximize efficiency:

  • Microreactor Technology: Enhanced heat and mass transfer leading to improved selectivity
  • In-situ Product Removal: Continuous crystallization to drive equilibrium toward product formation
  • Integrated Synthesis-Separation: Combined reaction and purification in single unit operations
  • Real-time Monitoring: Process Analytical Technology (PAT) for continuous optimization

Stereochemical Control in Enantioselective Synthesis

Achieving high levels of stereochemical control in bornyl chloride synthesis represents a critical challenge, particularly for pharmaceutical and fine chemical applications requiring enantiomerically pure materials.

Chiral Auxiliary Approaches:

The incorporation of chiral auxiliaries in bornyl chloride synthesis has demonstrated significant potential for enantiocontrol [18] [19]. Boronate-based chiral auxiliaries exhibit exceptional stereoinduction capabilities:

  • Enantioselectivities: 90-99% enantiomeric excess
  • Yields: 82-96% isolated yield
  • Temperature range: -45°C to room temperature
  • Catalyst loading: 5-20 mol%

These methods typically employ chiral phosphoric acids or BINAP-derived catalysts to achieve high stereoselectivity [19].

Enzymatic Resolution Methods:

Biocatalytic approaches offer complementary strategies for accessing enantiopure bornyl chloride derivatives [20]. Lipase-catalyzed resolution of racemic bornyl esters provides access to individual enantiomers with excellent optical purity:

  • Enzyme: Candida antarctica lipase B (CALB)
  • Selectivity: E-values > 100
  • Conversion: 45-50% (theoretical maximum for resolution)
  • Enantiomeric excess: >98% for both enantiomers

Asymmetric Catalysis Developments:

Recent advances in asymmetric catalysis have enabled direct enantioselective synthesis of bornyl chloride from achiral precursors [21]. Key developments include:

  • Chiral Brønsted Acid Catalysis: Phosphoric acid-catalyzed enantioselective hydrochlorination achieving 94-99% ee
  • Transition Metal Asymmetric Catalysis: Palladium-catalyzed processes with chiral ligands (90-95% ee)
  • Organocatalytic Methods: Cinchona alkaloid-derived catalysts (85-92% ee)

Stereochemical Assignment and Analysis:

Accurate stereochemical assignment of bornyl chloride enantiomers requires sophisticated analytical techniques [22]:

  • Circular Dichroism (CD) Spectroscopy: Determination of absolute configuration
  • Chiral HPLC: Enantiomeric excess determination
  • NMR with Chiral Shift Reagents: In-situ stereochemical analysis
  • X-ray Crystallography: Absolute structure determination for crystalline derivatives

Industrial Implementation of Stereocontrol:

Commercial production of enantiopure bornyl chloride faces significant economic and technical challenges. Industrial implementations typically focus on:

  • Cost-effective chiral catalyst systems
  • Catalyst recycling and recovery
  • Scalable purification methods
  • Quality control and batch consistency
  • Regulatory compliance for pharmaceutical applications

Current industrial processes achieve enantiomeric purities of 95-98% ee at production scales of 10-100 kg batches, with ongoing research targeting improved cost-effectiveness and environmental sustainability [23].

XLogP3

4

Exact Mass

172.1018782 g/mol

Monoisotopic Mass

172.1018782 g/mol

Heavy Atom Count

11

UNII

JXL3Y7EPZB
U3GJ0TB404

Dates

Last modified: 08-08-2024

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